molecular formula C18H31Cl2N3O B12785227 Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French] CAS No. 125575-18-0

Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]

Cat. No.: B12785227
CAS No.: 125575-18-0
M. Wt: 376.4 g/mol
InChI Key: KTKOPUIODXPACI-ANOGCNOSSA-N
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Description

Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate typically involves multiple steps. One common method includes the reaction of 4-propoxybenzaldehyde with diethylamine to form an intermediate, which is then reacted with cinnamoyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide
  • (E)-N’-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide

Uniqueness

Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.

Properties

CAS No.

125575-18-0

Molecular Formula

C18H31Cl2N3O

Molecular Weight

376.4 g/mol

IUPAC Name

(E)-N'-[2-(diethylamino)ethyl]-3-(4-propoxyphenyl)prop-2-enimidamide;dihydrochloride

InChI

InChI=1S/C18H29N3O.2ClH/c1-4-15-22-17-10-7-16(8-11-17)9-12-18(19)20-13-14-21(5-2)6-3;;/h7-12H,4-6,13-15H2,1-3H3,(H2,19,20);2*1H/b12-9+;;

InChI Key

KTKOPUIODXPACI-ANOGCNOSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=NCCN(CC)CC)N.Cl.Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=NCCN(CC)CC)N.Cl.Cl

Origin of Product

United States

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